8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLUIJEVGJUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at C8-Bromine
The bromine atom at position 8 serves as the primary reactive site due to its electrophilic nature and proximity to electron-withdrawing carbonyl groups (positions 2 and 6). This facilitates nucleophilic aromatic substitution (SNAr) under mild conditions.
Key Reactions:
Mechanistic Insights:
-
The electron-withdrawing effect of the purine dione system activates the C8 position for SNAr.
-
Steric hindrance from the 7-(2-methoxyethyl) group slows reaction kinetics compared to less-substituted analogs .
Functionalization of the Methoxyethyl Group
The 7-(2-methoxyethyl) side chain exhibits limited reactivity under standard conditions but can participate in oxidation or cleavage reactions under harsh treatment.
Observed Transformations:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO4, H2SO4, 60°C, 3h | Methoxyethyl → Carboxylic acid (degradation) |
| Cleavage | BBr3, CH2Cl2, −78°C → RT, 2h | Methoxy → Hydroxyl group |
Notes:
-
Oxidation leads to partial decomposition of the purine core, reducing utility .
-
Demethylation with BBr3 preserves the purine structure but requires cryogenic conditions .
Reactivity of the Purine Core
The purine ring itself participates in electrophilic substitutions, though reactivity is subdued due to electron withdrawal from the dione system.
Documented Reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 1h | No reaction (unlike non-brominated analogs) |
| Halogenation | NBS, AIBN, CCl4, reflux, 6h | Side-chain bromination dominates |
Key Observation:
-
Methyl groups at positions 1 and 3 provide steric protection, further reducing electrophilic substitution feasibility.
Comparative Reactivity with Structural Analogues
A comparison with related bromopurines highlights unique reactivity patterns:
Synthetic Utility
This compound serves as a precursor for bioactive molecules, particularly in medicinal chemistry:
-
DPP-IV Inhibitors : Substitution at C8 with cyclic amines yields potent enzyme inhibitors .
-
Anticancer Agents : Thioether derivatives show preliminary activity against multiple myeloma cell lines .
Stability and Storage
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₃BrN₄O₃
- Molecular Weight : 317.144 g/mol
- CAS Number : 141794-40-3
The compound features a bromine atom and a methoxyethyl group, which contribute to its chemical reactivity and biological activity.
Chemistry
8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione serves as a crucial building block in the synthesis of more complex purine derivatives. It undergoes various chemical reactions including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized to yield different purine derivatives.
- Hydrolysis : The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
These reactions are essential for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science .
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for studying metabolic disorders.
- Receptor Binding : The compound's structure allows it to interact with biological receptors, potentially influencing cellular signaling pathways .
Medicine
Ongoing studies focus on the therapeutic potential of this compound in treating diseases related to purine metabolism. Potential applications include:
- Anticancer Activity : Similar purine derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting DNA replication in rapidly dividing cells.
- Anticonvulsant Effects : Compounds with similar structures have demonstrated anticonvulsant properties in animal models, suggesting potential use in epilepsy treatment.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of similar purine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth through apoptosis induction. The study highlighted the importance of structural modifications on the efficacy of these compounds.
Case Study 2: Anticonvulsant Activity
In an animal model study, administration of related thioether-containing compounds resulted in a marked reduction in seizure frequency compared to control groups. This suggests that modifications to the purine structure can enhance therapeutic effects against seizures.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methoxyethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrates or by binding to the active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
8-Bromo-1,3,7-trimethylpurine-2,6-dione
- Synthesis : Alkylation of 8-bromotheophylline with methyl iodide in DMF/K₂CO₃ yields this trimethyl derivative in high efficiency .
7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione
- Synthesis : Benzyl bromide is used for N7 alkylation, achieving a 96% yield under mild conditions .
- Comparison : The benzyl group introduces aromaticity, increasing lipophilicity compared to the methoxyethyl group, which may enhance membrane permeability but reduce metabolic stability.
8-Bromo-7-(2-butynyl)-3-methylpurine-2,6-dione
- Synthesis : Substitution with a butynyl group at N7 is achieved via alkylation. Safety data indicate moderate toxicity (GHS Category 4) .
Substituent Effects on Physicochemical Properties
*Estimated LogP values based on substituent contributions.
- Methoxyethyl Group : Enhances water solubility compared to benzyl or chlorobenzyl groups due to ether oxygen and polar methoxy termini. This may improve bioavailability in hydrophilic environments .
- Bromine at C8: Common across analogs; serves as a reactive site for further functionalization (e.g., amination to introduce amino groups ).
Functionalization Potential
The bromine at C8 in the target compound allows for nucleophilic substitution, as demonstrated in the synthesis of 8-amino derivatives (e.g., 8-butylamino analogs via amination at 175°C) . This reactivity is shared across brominated xanthines, enabling diversification for structure-activity relationship (SAR) studies.
Biological Activity
8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H13BrN4O3
- CAS Number : 141794-40-3
- Molecular Weight : 300.14 g/mol
The compound is characterized by a bromine atom and a methoxyethyl group attached to the purine structure, which may influence its interaction with biological targets.
Research indicates that this compound exhibits various biological activities primarily through modulation of adenosine receptors and inhibition of specific enzymes related to nucleic acid metabolism.
- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine A3 receptors, which are implicated in anti-inflammatory responses and neuroprotection.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular proliferation.
Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Its role in modulating inflammatory pathways suggests potential therapeutic applications in diseases characterized by excessive inflammation.
- Neuroprotective Properties : The antagonistic action on adenosine receptors may confer neuroprotective effects, making it a candidate for treating neurodegenerative disorders.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 50 | 50 | 40 |
| 100 | 25 | 70 |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a rat model of paw edema. The administration of this compound resulted in a significant reduction in edema compared to the control group, highlighting its potential use in treating inflammatory diseases.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (10 mg/kg) | 60 |
Q & A
Q. How do researchers validate the purity of 8-bromo derivatives for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
